molecular formula C18H30O3 B1256150 9(10)-EpODE

9(10)-EpODE

Cat. No.: B1256150
M. Wt: 294.4 g/mol
InChI Key: JTEGNNHWOIJBJZ-ZJSQCTGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification as an Oxylipin and Octadecanoid

9(10)-EpODE is formally known by several chemical names, including 9,10-epoxy-12Z-octadecenoic acid. wikipedia.org It is characterized by an 18-carbon chain containing an epoxide group at the 9-10 position and a double bond. nih.govuni.lunih.gov This structural feature places it within the broader category of epoxy fatty acids. wikipedia.orgnih.govnih.govlipidmaps.org As an 18-carbon fatty acid derivative, 9(10)-EpODE is specifically classified as an octadecanoid. nih.govlipidmaps.orgacs.org Octadecanoids represent a class of oxylipins derived from C18 fatty acids, such as linoleic acid (LA) and alpha-linolenic acid (ALA). nih.govacs.orgmdpi.com

9(10)-EpODE can be formed from the metabolism of linoleic acid, an omega-6 fatty acid, or alpha-linolenic acid, an omega-3 fatty acid, primarily through the action of cytochrome P450 (CYP) epoxygenase enzymes. wikipedia.orgmdpi.comcaymanchem.comhmdb.canih.gov For instance, human CYP2B6 has been shown to produce (±)9(10)-EpODE from alpha-linolenic acid in baculosomes. caymanchem.com Similarly, CYP450 isoforms like CYP4502C2 and CYP4502CAA can produce 9,10-epoxy-octadecadienoic acid from ALA. mdpi.comnih.gov The formation via CYP enzymes typically results in cis-epoxides. nih.gov

Structurally, 9(10)-EpODE is an epoxy fatty acid that is functionally related to linoleic acid. nih.gov It exists as a mixture of stereoisomers, specifically the two optically active isomers of 12(Z) 9,10-epoxy-octadecenoic acid. wikipedia.org

Research Significance within Lipid Mediator Science

The research significance of 9(10)-EpODE lies in its potential role as a lipid mediator involved in various biological processes. Oxylipins, including octadecanoids like 9(10)-EpODE, are recognized as potent signaling molecules that mediate cellular events, particularly in the context of inflammation and immune responses. nih.govsciex.comresearchgate.net

Studies have explored the involvement of 9(10)-EpODE in pain modulation. Research has indicated that ALA-derived 9(10)-EpODE may be associated with increased headache frequency or intensity. mdpi.com This suggests a potential role for this specific oxylipin in nociception pathways. mdpi.com

Furthermore, 9(10)-EpODE and other epoxy fatty acids derived from PUFAs are subject to further metabolism, primarily by soluble epoxide hydrolase (sEH), which converts them into corresponding vicinal dihydroxy fatty acids. nih.govwikipedia.orgnih.gov For example, 9(10)-EpODE is metabolized to 9,10-dihydroxyoctadecadienoic acid (9,10-DiHODE). nih.gov The balance between epoxides and their dihydroxy metabolites is considered important for their biological activity. wikipedia.org While some studies initially linked high concentrations of 9(10)-EpOME (a term sometimes used for linoleic acid-derived 9,10-epoxide) to toxic effects, particularly in the context of lung injury, the dihydroxy metabolites are often implicated as the more toxic species. nih.govwikipedia.orgacs.org

The levels of 9(10)-EpODE are measurable in human serum, indicating its presence in circulation and potential to exert systemic effects. mdpi.comnih.gov Changes in its plasma levels have been observed in response to dietary interventions, such as supplementation with walnuts, which increased plasma levels of CYP450-derived ALA oxylipins, including 9(10)-EpODE. mdpi.comnih.gov This highlights the influence of diet on the endogenous levels of this lipid mediator.

Research findings related to 9(10)-EpODE often appear in studies investigating broader panels of lipid mediators using advanced analytical techniques like mass spectrometry. sciex.com These studies aim to understand the complex interplay of various oxylipins in health and disease. sciex.comresearchgate.netbiorxiv.org

While research on 9(10)-EpODE is ongoing, its identification as a CYP-derived oxylipin from abundant dietary fatty acids like ALA and LA, its presence in biological fluids, and its association with conditions like headache frequency underscore its significance as a subject of investigation in lipid mediator science. Further detailed research is needed to fully elucidate its specific biological functions and mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

8-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20)/b4-3-,10-7-

InChI Key

JTEGNNHWOIJBJZ-ZJSQCTGTSA-N

Isomeric SMILES

CC/C=C\C/C=C\CC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O

physical_description

Solid

Origin of Product

United States

Biosynthesis of 9 10 Epode

Enzymatic Pathways in Mammalian Systems

In mammalian systems, the biosynthesis of oxylipins, including epoxides like 9(10)-EpODE, primarily involves the action of cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.netacs.orgnih.govportlandpress.com

Alpha-Linolenic Acid as a Precursor Substrate

Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid that serves as a precursor for the synthesis of various oxylipins, including 9(10)-EpODE. nih.govresearchgate.netcaymanchem.comresearchgate.net ALA is an 18-carbon fatty acid with three double bonds. flybase.orgguidetopharmacology.org While ALA can be metabolized through lipoxygenase (LOX) and cyclooxygenase (COX) pathways, the formation of epoxides like 9(10)-EpODE from ALA in mammals is primarily attributed to CYP epoxygenase activity. nih.govresearchgate.net

Cytochrome P450 Epoxygenases Involvement

Cytochrome P450 (CYP) enzymes play a crucial role in the epoxidation of fatty acids in mammals. nih.govnih.govresearchgate.netacs.orgnih.govportlandpress.com These enzymes catalyze the insertion of an oxygen atom across a double bond, forming an epoxide ring. The CYP-mediated metabolism of polyunsaturated fatty acids (PUFAs) yields a variety of oxylipins. nih.govresearchgate.net Specifically, CYP enzymes in families 2B, 2C, and 2J are generally involved in the production of epoxides from PUFAs. nih.gov

Several specific CYP isoforms have been identified as being involved in the production of 9(10)-EpODE from fatty acid substrates. CYP2B6 is known to produce oxylipins from PUFAs, including 9(10)-EpODE from alpha-linolenic acid. nih.govcaymanchem.com Studies using baculosomes containing human CYP2B6 have demonstrated its ability to form (±)9(10)-EpODE from alpha-linolenic acid. caymanchem.com

CYP2C2 and CYP2CAA (also referred to as CYP4502C2 and CYP4502CAA) are also implicated in the epoxidation of C18 unsaturated fatty acids. nih.govnih.govresearchgate.netacs.org Research indicates that both CYP2C2 and CYP2CAA can produce 9(10)-EpODE, along with other epoxides like 12(13)-EpODE and 15(16)-EpODE, when alpha-linolenic acid is used as a substrate. nih.govresearchgate.netacs.org While CYP2C2 and CYP2CAA produce these three epoxides in roughly equal ratios from ALA, CYP2B1 has also been shown to epoxidize gamma-linolenic acid (GLA), yielding 6(7)-EpODE-γ, 9(10)-EpODE-γ, and 12(13)-EpODE-γ. nih.govacs.org A smaller amount of 9(10)-EpODE-γ can also be generated by CYP2CAA and CYP2C2. nih.govacs.org

Data on the involvement of specific CYP isoforms in the production of 9(10)-EpODE from ALA is summarized in the table below:

CYP IsoformSubstrateProducts Including 9(10)-EpODEReference(s)
CYP2B6Alpha-Linolenic Acid(±)9(10)-EpODE nih.govcaymanchem.com
CYP2C2Alpha-Linolenic Acid9(10)-EpODE, 12(13)-EpODE, 15(16)-EpODE nih.govresearchgate.netacs.org
CYP2CAAAlpha-Linolenic Acid9(10)-EpODE, 12(13)-EpODE, 15(16)-EpODE nih.govresearchgate.netacs.org
CYP2B1Gamma-Linolenic Acid6(7)-EpODE-γ, 9(10)-EpODE-γ, 12(13)-EpODE-γ nih.govacs.org
CYP2C2Gamma-Linolenic Acid9(10)-EpODE-γ (smaller amount), 12(13)-EpODE-γ nih.govacs.org
CYP2CAAGamma-Linolenic Acid9(10)-EpODE-γ (smaller amount), 12(13)-EpODE-γ nih.govacs.org

Non-Mammalian Biosynthetic Routes

Beyond mammalian systems, 9(10)-EpODE and related octadecanoids can be produced through biosynthetic pathways in various other organisms, including microbes and plants. nih.govportlandpress.comnih.gov

Microbial Production Pathways (e.g., Fungi, Bacteria)

Microorganisms, including bacteria and fungi, are capable of producing octadecanoids through enzymatic oxidation of fatty acids. nih.govacs.orgportlandpress.comnih.gov Symbiotic microbes, such as gut microflora, can produce octadecanoids. portlandpress.comnih.govresearchgate.net While much research on microbial oxylipin production has focused on other compounds like 12(Z)-10-HOME and 11(E)-10-HOME from linoleic acid, the epoxidation of fatty acids by microbial enzymes also occurs. acs.orgresearchgate.net For instance, the enzyme CYP107N3 from Streptomyces peucetius has been reported to epoxidize oleic acid into 9(10)-EpODA. acs.org The production of 9(Z),12(Z)-17-HODE, 9(Z),12(Z)-8,17-DiHODE, and 9(Z),12(Z)-8,16-DiHODE from linoleic acid by an undetermined CYP has been reported in the rice blast fungus M. grisea. acs.org

Plant-Derived Pathways and Historical Context (e.g., Jasmonate Pathway)

In plants, oxylipins play crucial roles as phytohormones involved in growth, development, and responses to stress. nih.govglpbio.commdpi.com The biosynthesis of these compounds in plants involves pathways distinct from those in mammals. nih.gov The jasmonate pathway, historically referred to as the "octadecanoid pathway," is a well-studied plant biosynthetic route that begins with the oxygenation of alpha-linolenic acid. nih.govacs.orgnih.govglpbio.commdpi.com

While the primary end product of the canonical jasmonate pathway is jasmonic acid, it involves intermediate epoxy fatty acids. nih.govacs.orgmdpi.com The pathway starts with the release of ALA, followed by oxygenation catalyzed by lipoxygenases (LOX), forming hydroperoxides. nih.govacs.orgmdpi.com These hydroperoxides are then acted upon by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) to form cyclic compounds. nih.govacs.orgmdpi.com While 9(10)-EpODE itself is not a direct intermediate in the canonical jasmonate pathway leading to jasmonic acid (which involves a 12,13-epoxide intermediate), plants produce a variety of monooxygenated products, including epoxy acids, through different enzymatic conversions. nih.govacs.orgnih.gov The historical context of the "octadecanoid pathway" highlights the early recognition of 18-carbon fatty acid derivatives as important signaling molecules in plants. nih.govnih.gov

Metabolic Fate and Interconversion of 9 10 Epode

Hydrolysis to Dihydroxyoctadecadienoic Acids (DiHODEs)

The principal metabolic route for 9(10)-EpODE involves the enzymatic opening of its epoxide ring to form the corresponding vicinal diol, 9,10-dihydroxyoctadecadienoic acid (9,10-DiHODE). mdpi.comuzh.ch This conversion is a critical step in regulating the biological activity of 9(10)-EpODE, as the resulting diol often possesses different signaling properties. Two key enzymes, soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), are responsible for this hydrolytic process.

Role of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is widely recognized as the primary enzyme responsible for the in vivo degradation of epoxy fatty acids, including 9(10)-EpODE. mdpi.commdpi.com This enzyme catalyzes the addition of a water molecule to the epoxide, yielding the less biologically active 9,10-DiHODE. uzh.chmdpi.com The regulation of sEH activity is a key determinant of the cellular levels of 9(10)-EpODE and its diol metabolite. mdpi.com

Studies have demonstrated that inhibition of sEH leads to an increase in the concentration of its substrates, such as 9(10)-EpODE, while decreasing the levels of their corresponding diol products, like 9,10-DiHODE. nih.govresearchgate.net For instance, in a study involving male mice treated with ibuprofen (B1674241), levels of 9(10)-EpODE (an sEH substrate) were found to be increased in the liver, while levels of 9,10-DiHODE (an sEH product) were decreased. nih.govresearchgate.net This highlights the significant role of sEH in the metabolic clearance of 9(10)-EpODE.

The enzymatic activity of sEH is not limited to epoxy fatty acids derived from ALA. It also metabolizes epoxides from other polyunsaturated fatty acids, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid. mdpi.com

Influence of Microsomal Epoxide Hydrolase (mEH)

While sEH is considered the major enzyme for epoxy fatty acid hydrolysis, microsomal epoxide hydrolase (mEH) also contributes to this metabolic process, albeit generally at a lower rate for many endogenous epoxides. mdpi.com mEH is primarily known for its role in detoxifying xenobiotic compounds. mdpi.com However, it can also hydrolyze endogenous lipid epoxides. mdpi.com

Research indicates that both sEH and mEH activities can be influenced by external factors. For example, treatment with ibuprofen has been shown to elevate the enzymatic activities of both sEH and mEH in the livers of both male and female mice. nih.govresearchgate.net Although sEH is generally more critical for regulating the levels of most epoxy fatty acids, the contribution of mEH should not be entirely disregarded, especially under specific physiological or pathological conditions. mdpi.com

Integration within Broader Oxylipin Networks

The metabolism of 9(10)-EpODE does not occur in isolation but is part of a larger, interconnected network of oxylipin signaling pathways. mdpi.comnih.gov These networks involve complex interactions and crosstalk between different enzymatic systems, including the lipoxygenase (LOX) and cyclooxygenase (COX) pathways.

Cross-talk with Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways

The interaction between these pathways is crucial for maintaining cellular homeostasis and mediating various physiological responses. researchgate.netnih.gov For instance, products of the LOX pathway can be substrates for COX-2, leading to the formation of unique bioactive lipids. nih.gov This demonstrates the potential for sequential metabolism and the generation of a diverse array of signaling molecules from a single precursor.

Formation of Downstream Metabolites

Beyond the primary hydrolysis to 9,10-DiHODE, the metabolic cascade of 9(10)-EpODE can lead to the formation of further downstream metabolites. For instance, in some biological systems, the hydroperoxide precursors of epoxides can be metabolized into hydroxy-epoxides, which can then be further hydrolyzed to form triols (trihydroxyoctadecadienoic acids or TriHOMEs). nih.gov While the direct conversion of 9(10)-EpODE to such complex triols is not explicitly detailed, the existence of these interconnected pathways suggests a potential for further metabolic processing.

Biological Modulatory Roles and Mechanistic Insights of 9 10 Epode

Role as a Biological Signaling Molecule

9(10)-EpODE, like other oxylipins, functions as a signaling molecule in various physiological processes. ontosight.ai Oxylipins are metabolites of polyunsaturated fatty acids and are recognized for their potent roles as lipid mediators in humans. researchgate.net The enzymatic conversion of linoleic acid by cytochrome P450 (CYP) epoxygenases results in the formation of 9(10)-EpODE. wikipedia.org This epoxide can then be further metabolized, highlighting its role within a complex signaling cascade.

These signaling molecules are involved in a multitude of biological processes, including the regulation of cell proliferation, tissue modulation, and metabolic control. researchgate.net The intricate nature of oxylipin pathways underscores the complexity of their signaling roles, where the same enzymes can produce a variety of compounds with differing, and sometimes opposing, effects. diva-portal.org

Involvement in Inflammatory Responses

9(10)-EpODE and its metabolites are implicated in inflammatory processes. researchgate.net Oxylipins, as a class, are crucial regulators of inflammation. diva-portal.org Specifically, 9(10)-EpODE has been identified in conditions associated with inflammation, such as in the lungs of individuals with acute respiratory distress syndrome. bertin-bioreagent.com

The metabolism of linoleic acid through the cytochrome P450 pathway can generate epoxides like 9(10)-EpODE, which are then converted to diols by soluble epoxide hydrolase (sEH). frontiersin.org This conversion is significant as the resulting diols, such as 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), are often considered the more active or even pro-inflammatory molecules. wikipedia.orgfrontiersin.org For instance, both 9(10)-EpOME (a related epoxide) and its diol, 9,10-DiHOME, exhibit neutrophil chemotactic activity, a key event in the inflammatory cascade.

Research has shown that in certain inflammatory conditions, the levels of these linoleic acid metabolites are altered. For example, in a study on chronic obstructive pulmonary disease (COPD), female patients showed higher levels of both 9(10)-EpOME and its diol compared to smokers with normal lung function. ersnet.org Furthermore, studies on severe COVID-19 infections revealed significantly higher concentrations of 9,10-DiHOME in patients compared to healthy controls, suggesting a role in the inflammatory response to the virus. frontiersin.org

Modulation of Immune Regulation

The influence of 9(10)-EpODE extends to the regulation of the immune system. researchgate.net Oxylipins are known to be pivotal in the immune regulation of various conditions. diva-portal.org The term "leukotoxins" was initially coined for epoxy fatty acids like 9(10)-EpODE due to their observed toxic effects on leukocytes (white blood cells) at high concentrations. hmdb.ca

Further research has elucidated a more nuanced role. For instance, the related compound 9,10-EpOME has been shown to decrease apoptosis of non-stimulated memory T cells, suggesting a specific modulatory effect on adaptive immune cells. pnas.org The balance between the epoxide and its diol metabolite appears crucial. Inhibiting the soluble epoxide hydrolase (sEH), the enzyme that converts the epoxide to the diol, can diminish immune dysfunction in certain contexts, such as burn injuries, by preventing the formation of the more detrimental diol. pnas.org

Integrative analyses of immune responses have highlighted the interconnectedness of oxylipin and cytokine networks. nih.gov Following stimulation of whole blood with bacterial components, a cluster of molecules including 9(10)-EpOME was identified, indicating its participation in the complex interplay of immune mediators. nih.gov

Contributions to Nociception and Pain Pathways in Experimental Models

Emerging evidence suggests that 9(10)-EpODE is involved in nociception and the modulation of pain pathways. researchgate.net Nociception is the nervous system's process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. nih.govresearchgate.net

Several studies have linked linoleic acid-derived oxylipins to pain sensitization. researchgate.net One study identified that α-linolenic acid (ALA)-derived 9(10)-EpODE was associated with increased headache frequency, pointing to its potential role in pain modulation. researchgate.net The activation of transient receptor potential (TRP) channels on nerve endings is a key step in initiating pain signals, and various lipid mediators are known to modulate these channels. nih.govnews-medical.net While direct action of 9(10)-EpODE on specific pain receptors is an area of ongoing research, the association of its diol metabolite, 9,10-DiHOME, and the related 12,13-DiHOME with the activation of ion flux in primary neurons suggests a plausible mechanism. nih.gov The activation of these pathways can lead to changes in neuronal plasticity, which is critical in the maintenance of chronic pain states. news-medical.net

Influence on Cellular Metabolism

9(10)-EpODE and its related metabolites also exert influence over various aspects of cellular metabolism, particularly lipid metabolism and energy homeostasis.

Lipid Metabolism Regulation (e.g., in HepG2 cells)

The liver plays a central role in lipid metabolism, and the HepG2 human hepatoma cell line is a widely used model to study these processes. nih.govplos.org Studies have shown that various fatty acids and their metabolites can influence lipid accumulation and synthesis in these cells. mdpi.commdpi.com

While direct studies on 9(10)-EpODE in HepG2 cells are limited, research on related compounds provides insights. For example, high levels of 9(10)-epoxy-stearic acid, a saturated analog, have been shown to induce lipid accumulation and oxidative stress in HepG2 cells. mdpi.com The broader class of octadecanoids, to which 9(10)-EpODE belongs, can alter lipid metabolism. For instance, 13-HODE, another linoleic acid metabolite, can interfere with the assembly and secretion of triacylglycerol-rich lipoproteins in intestinal cells. nih.govportlandpress.com Given that HepG2 cells are a reliable model for liver lipid metabolism, it is plausible that 9(10)-EpODE could also modulate lipid handling in hepatocytes. nih.gov

Energy Homeostasis Interactions (e.g., calcium influx in adipocytes)

Adipose tissue is a key regulator of whole-body energy homeostasis. frontiersin.orgembopress.orgfrontiersin.org The metabolite of 9(10)-EpODE's precursor, 9,10-DiHOME, has been shown to be inversely associated with Body Mass Index (BMI). nih.gov Mechanistically, both 9,10-DiHOME and its isomer 12,13-DiHOME have been found to trigger calcium influx in both brown and white adipocytes. nih.gov Calcium signaling is a critical intracellular pathway that can influence numerous cellular functions, including those related to energy metabolism. nih.gov The activation of calcium influx in adipocytes by these diols suggests a role in modulating adipocyte function and, consequently, systemic energy balance. nih.gov

Effects on Cell Proliferation and Tissue Dynamics

Oxylipins, the family to which 9(10)-EpODE belongs, are recognized for their involvement in regulating cell proliferation and tissue repair. nih.govescholarship.org While direct studies on 9(10)-EpODE's specific role in general cell proliferation and tissue dynamics are not extensively detailed in the provided results, the broader class of epoxy fatty acids (EpFAs) and their metabolites are known to influence these processes. escholarship.org For instance, metabolites of polyunsaturated fatty acids are crucial for functions including tissue repair and cell proliferation. nih.govescholarship.org The extracellular matrix (ECM), a key component of tissues, undergoes dynamic changes that are critical for tissue development and maintenance, and signaling molecules like oxylipins can influence these dynamics. bournemouth.ac.uk

Implications in Biological Stress Responses

The body's response to stress involves a complex interplay of physiological and cellular activities, often leading to the production of various signaling molecules. researchgate.netfrontiersin.org Chronic stress can have detrimental effects on the brain and behavior by causing persistent activation of the body's stress systems. acf.gov

Oxidative stress, an imbalance between reactive oxygen species and the body's ability to neutralize them, is a key component of the biological stress response. nih.gov Oxidized lipids, or oxylipins, can serve as markers for early oxidative events. For example, in the context of dietary oils, the oxidation of oleic acid can lead to the formation of 9,10-epoxy-stearic acid, which is considered a dietary inflammatory lipid mediator. nih.gov This suggests that the formation of epoxides like 9(10)-EpODE from polyunsaturated fatty acids could similarly indicate early stages of lipid peroxidation under conditions of biological stress. The presence of such compounds can signal a disruption in redox homeostasis. nih.gov

Interactions with and Modulation of Enzyme Activities

The biological activity of 9(10)-EpODE is intrinsically linked to the enzymes that synthesize and degrade it. It is formed from its parent fatty acid, α-linolenic acid, through the action of cytochrome P450 (CYP) enzymes, specifically isoforms like CYP2C2 and CYP2CAA. mdpi.com

Once formed, 9(10)-EpODE is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts it into its corresponding diol, 9,10-dihydroxyoctadecadienoic acid (9,10-DiHODE). mdpi.comsemanticscholar.org The activity of sEH is a critical control point in regulating the levels and biological effects of 9(10)-EpODE and other epoxy fatty acids. escholarship.orgtandfonline.com For example, higher sEH activity leads to lower levels of the epoxide and higher levels of the diol, a ratio that can be indicative of certain pathological states. medrxiv.org Inhibition of sEH has been explored as a therapeutic strategy to increase the concentrations of biologically active epoxy fatty acids. nih.gov

EnzymeRole in 9(10)-EpODE MetabolismModulatory Effects
Cytochrome P450 (CYP) Epoxygenases Catalyze the formation of 9(10)-EpODE from α-linolenic acid. mdpi.comThe activity of specific CYP isoforms determines the initial production rate of 9(10)-EpODE. mdpi.com
Soluble Epoxide Hydrolase (sEH) Hydrolyzes 9(10)-EpODE to its corresponding diol, 9,10-DiHODE. mdpi.comsemanticscholar.orgModulates the biological half-life and activity of 9(10)-EpODE; higher sEH activity decreases epoxide levels. escholarship.orgmedrxiv.org

Impact on Specific Cellular Responses (e.g., cytokine production in macrophages)

The immune system's response to pathogens and tissue damage involves a variety of cells, including macrophages, which produce signaling molecules called cytokines. thermofisher.comaging-us.com The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for a healthy immune response. thermofisher.com

Oxylipins derived from α-linolenic acid, such as 9- and 13-HOTrE, have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-1β, while increasing the anti-inflammatory cytokine IL-10 in mouse monocyte and adipocyte cell lines. nih.gov While the direct effect of 9(10)-EpODE on cytokine production in macrophages is not explicitly detailed, related epoxy fatty acids have been studied. For instance, 9,10-EpOME, an epoxide of linoleic acid, was shown to have limited effects on the apoptosis and acidification of myeloid cells like monocytes and macrophages under certain experimental conditions. pnas.org This suggests that the impact of epoxides on macrophage function can be specific to the particular compound and the cellular context.

Role in Cancer Pathogenesis in Preclinical Models

The development and progression of cancer are complex processes influenced by a multitude of factors, including lipid metabolism. mdpi.comfrontiersin.org Chronic inflammation, often mediated by lipid-derived signaling molecules, can promote tumorigenesis. wjgnet.com

Recent studies have begun to elucidate the role of specific oxylipins in cancer. In the context of colon cancer, metabolic pathway analysis of differential metabolites in preclinical models has shown that certain lipid metabolites, including 9(10)-EpODE, were upregulated. researchgate.net This suggests a potential link between the pathways that produce 9(10)-EpODE and the development or progression of colon cancer. However, the precise mechanisms by which 9(10)-EpODE might modulate tumorigenesis pathways in colon cancer require further investigation. It is known that other related lipid metabolites can influence cancer cell proliferation and survival. mdpi.comnih.gov

Research Methodologies for Studying 9 10 Epode

Analytical Quantification Techniques in Biological Matrices

Accurate measurement of 9(10)-EpODE in complex biological matrices such as plasma, serum, and tissue is fundamental to understanding its physiological and pathological roles. nih.gov The primary challenge lies in detecting low-abundance analytes while minimizing interferences from the sample matrix. uni-wuppertal.de

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for the quantitative analysis of 9(10)-EpODE and other oxylipins. nih.govtandfonline.com This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a large number of lipid mediators. uni-wuppertal.deschebb-web.de

Separation is typically achieved using reversed-phase liquid chromatography, often with C18 analytical columns. schebb-web.deuni-wuppertal.de A gradient elution with a mobile phase system, commonly consisting of water with a small percentage of acetic or formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to separate the various oxylipins. mdpi.com Detection is generally performed using negative electrospray ionization (ESI) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. sciex.com This targeted approach provides excellent sensitivity with limits of detection (LOD) often in the low picogram range. nih.gov

Table 1: Example of LC-MS/MS Parameters for 9(10)-EpODE Analysis

Parameter Detail Source(s)
Chromatography
Column Reversed-Phase C18 (e.g., Agilent Zorbax Eclipse Plus C-18) schebb-web.de
Mobile Phase A Water with 0.1% Acetic Acid or 0.01% Formic Acid schebb-web.de
Mobile Phase B Acetonitrile/Methanol or Acetonitrile alone with acid schebb-web.de
Elution Gradient mdpi.com
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM) sciex.com
Precursor Ion (m/z) 293.2 / 293.3 schebb-web.desciex.com
Product Ion (m/z) 171.1 / 171.2 schebb-web.desciex.com

A significant challenge in oxylipin analysis is the presence of numerous structural isomers, which have identical molecular weights and often similar fragmentation patterns, making them difficult to distinguish with standard mass spectrometry. nih.gov For instance, 9(10)-EpODE is isomeric with 12(13)-EpODE and 15(16)-EpODE. sci-hub.secaymanchem.com

High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) and Orbitrap analyzers, provide superior mass accuracy and resolving power compared to unit-resolution instruments like triple quadrupoles. nih.govmdpi.com While HRMS alone may not separate isomers, its ability to provide precise mass measurements is crucial for confirming elemental composition. mdpi.com The combination of chromatographic separation with HRMS is essential for the unambiguous identification of isomers. nih.gov More advanced techniques, such as ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge in the gas phase, offer an additional dimension of separation and are increasingly used for differentiating lipid isomers. nih.govnih.gov

9(10)-EpODE is often analyzed as part of a larger panel in targeted lipidomics studies. creative-proteomics.commetabolomics.se These comprehensive methods are designed to quantify dozens to hundreds of oxylipins simultaneously, covering metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. creative-proteomics.compnas.org By measuring a broad spectrum of these lipid mediators, researchers can gain a more holistic view of the biochemical pathways involved in various physiological and disease states. uni-wuppertal.de

For example, targeted lipidomic profiling has been used to investigate changes in circulating lipid mediators, including 9(10)-EpODE, in patients with conditions like non-alcoholic steatohepatitis (NASH), acutely decompensated cirrhosis, and obesity-induced colonic inflammation. metabolomics.sepnas.orgnih.gov These studies have revealed that levels of 9(10)-EpODE can be significantly altered in disease, highlighting its potential as a biomarker. metabolomics.senih.gov For instance, in subjects with NASH, levels of 9(10)-EpODE were found to be lower in certain ethnic groups compared to others. nih.govmedrxiv.org Similarly, its levels were remarkably suppressed in patients with acutely decompensated cirrhosis. metabolomics.se

The accuracy of 9(10)-EpODE quantification is highly dependent on meticulous sample collection, preparation, and extraction procedures. nih.gov Oxylipins are prone to degradation and artificial formation during sample handling. nih.govzenodo.org Key considerations include:

Minimizing Ex Vivo Formation : Blood samples should be processed promptly, as even short storage at room temperature can lead to significant changes in oxylipin profiles. nih.gov The clotting process itself can stimulate eicosanoid biosynthesis, making plasma generally preferred over serum for physiological measurements. plos.org

Preventing Oxidation : To prevent auto-oxidation, antioxidants such as butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are often added during sample collection and extraction. nih.govschebb-web.de

Extraction : Solid-phase extraction (SPE) is the most common method for extracting and concentrating oxylipins from biological matrices like plasma. nih.govzenodo.org This technique also helps remove highly abundant interfering lipids. zenodo.org The process typically involves protein precipitation (often with cold organic solvents like methanol or acetonitrile), followed by loading the sample onto an SPE cartridge (e.g., C18 or mixed-mode anion exchange), washing away interferences, and finally eluting the target analytes. nih.gov Liquid-liquid extraction (LLE) is another, though sometimes less effective, strategy. schebb-web.de

For reliable quantification in complex biological samples, the use of stable isotope-labeled internal standards (IS) is essential. zenodo.org These standards, typically deuterated analogs of the analytes, are added to the sample before extraction. schebb-web.dezenodo.org They co-elute with the target analyte and experience similar matrix effects and extraction losses, allowing for accurate correction during data analysis. zenodo.org For epoxides like 9(10)-EpODE, a structurally similar deuterated standard such as (±)9(10)-EpOME-d4 or d11-14(15)-EpETrE may be used. schebb-web.decaymanchem.com

The entire analytical method must be validated to ensure its performance is reliable and reproducible. pharmtech.comijprt.org Method validation follows established guidelines (e.g., ICH) and assesses several key parameters: pharmtech.comijprt.org

Table 2: Key Parameters for Analytical Method Validation

Parameter Description Source(s)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmtech.comijprt.org
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments. pharmtech.comijprt.org
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. pharmtech.comijprt.org
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sci-hub.seijprt.org
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sci-hub.seijprt.org
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

Considerations for Sample Preparation and Handling in Oxylipin Analysis

Experimental Models in 9(10)-EpODE Research

To understand the biological significance of 9(10)-EpODE, researchers utilize various experimental models, ranging from cell cultures to whole organisms. nih.govresearchgate.net These models allow for the investigation of its biosynthesis and effects in controlled settings.

Table 3: Examples of Experimental Models Used in 9(10)-EpODE Research

Model Type Specific Model Key Findings Related to 9(10)-EpODE Source(s)
In Vivo Rat model of hyperoxia 9,10-Epoxy-12-octadecenoate (leukotoxin) was recovered from the lungs of rats exposed to hyperoxia, suggesting its involvement in lung injury. caymanchem.com
In Vivo Mouse model of obesity-induced colonic inflammation A high-fat diet altered the profile of linoleic acid metabolites, including 9,10-EpODE, in the colon, linking it to inflammation. pnas.org
In Vivo Mouse model of non-alcoholic fatty liver disease (NAFLD) Plasma oxylipin profiles, including 9(10)-EpODE, were found to differ between ethnicities in subjects with NASH, suggesting a role in disease disparity. nih.govmedrxiv.org
In Vitro Human Caco-2 cells Used to study the metabolism and effects of epoxides. For example, treatment with an sEH inhibitor led to increased levels of certain epoxides. nih.gov
In Vitro Baculosomes with human CYP2B6 Demonstrated that the cytochrome P450 isoform CYP2B6 can form (±)9(10)-EpODE from α-linolenic acid. caymanchem.com

These models are crucial for linking the analytical data on 9(10)-EpODE levels to specific biological functions and disease mechanisms. nih.govmdpi.com For example, studies in animal models of metabolic disease have demonstrated that pathways involving linoleic acid-derived epoxides like 9(10)-EpODE are dysregulated, suggesting they are part of the pathological process. pnas.org

In Vitro Cellular Systems

In vitro models are fundamental for dissecting the cellular and molecular mechanisms involving 9(10)-EpODE. These systems allow for controlled experiments that can isolate specific pathways and cellular responses.

Liver Microsomes: Human liver microsomes are a key tool for studying the metabolism of fatty acids, including the precursors to 9(10)-EpODE. nih.govresearchgate.netnih.gov Research has shown that these microsomal preparations can convert C18 fatty acids into their epoxide derivatives. nih.gov Specifically, studies have demonstrated the ω-hydroxylation of C18-epoxides by human hepatic microsomes, indicating a pathway for their further metabolism. nih.gov The use of human liver microsomes has also been instrumental in identifying the specific cytochrome P450 (CYP) enzymes involved in these transformations. nih.govnih.gov

Macrophage Cell Lines: Macrophage cell lines, such as THP-1, are utilized to investigate the role of 9(10)-EpODE in inflammatory processes. mdpi.com For instance, studies have examined the impact of lipopolysaccharide (LPS) stimulation on the production of various oxylipins, including those derived from α-linolenic acid (ALA), the precursor to 9(10)-EpODE, in these cells. mdpi.com

Hepatocellular Carcinoma Cells: While direct studies on 9(10)-EpODE in hepatocellular carcinoma (HCC) cells are not extensively detailed in the provided results, the general use of HCC cell lines in cancer research is well-established for investigating metabolic pathways and the effects of various compounds. medscape.comamegroups.org Given that the liver is a primary site of fatty acid metabolism, HCC cells represent a relevant model for exploring the metabolism and potential actions of 9(10)-EpODE in a cancerous state.

Non-Human Animal Models

Animal models are indispensable for understanding the physiological and pathophysiological effects of 9(10)-EpODE in a whole-organism context.

Mice: Mouse models are frequently used to study the in vivo relevance of 9(10)-EpODE. For example, studies have investigated the impact of a high-fat diet on the plasma levels of various lipid metabolites, including epoxides derived from linoleic acid. ucanr.edu Research has also explored how exposure to certain compounds, like the herbicide prometryn, can alter the levels of 9(10)-EpODE and its metabolites in mouse liver and plasma. escholarship.orgresearchgate.net Furthermore, mouse models of diseases such as Wilson's disease have been used to examine alterations in hepatic oxylipin profiles, including 9(10)-EpOME, a related epoxide. nih.gov

Rats: Rat models have also provided valuable data on 9(10)-EpODE. Studies have examined the effects of dietary linoleic acid on plasma and cerebral cortex concentrations of its metabolites. nih.gov Perfused rat liver models have been employed to investigate the regulation of oxylipin composition in very low-density lipoproteins (VLDL) under inflammatory conditions induced by LPS and with the use of soluble epoxide hydrolase inhibitors. usda.govnih.gov Additionally, research has looked at changes in the oxylipin profile, including 9(10)-EpODE, in the livers of male rats following treatment with ibuprofen (B1674241). mdpi.comnih.gov

Genetically Engineered Models

Genetically engineered models, particularly those involving mice, offer powerful tools to dissect the specific roles of enzymes involved in the 9(10)-EpODE metabolic pathway.

Enzyme Knockout/Overexpression: The roles of specific enzymes are investigated using knockout and overexpression models. For instance, the overexpression of cytochrome P450 (CYP) enzymes like CYP2J2 has been studied in the context of inflammation. researchgate.net Conversely, knockout models, such as for the soluble epoxide hydrolase (sEH) enzyme (sEH-/-), have been used to understand its role in inflammation and pain. researchgate.netresearchgate.net These models allow researchers to determine how the absence or abundance of a particular enzyme affects the levels of 9(10)-EpODE and its downstream metabolites, thereby clarifying its metabolic pathways and biological functions. The creation of such models often involves the manipulation of embryonic stem cells to introduce specific genetic mutations. elsevier.esgoogle.com

Enzymatic and Inhibitor-Based Studies for Pathway Elucidation

To map the metabolic pathways of 9(10)-EpODE, researchers employ studies focusing on specific enzymes and the use of inhibitors to block their activity. wikipedia.org

Enzymatic Assays: These studies often utilize recombinant enzymes to characterize their specific activities. For example, recombinant CYP4F2 and CYP4F3B have been shown to catalyze the ω-hydroxylation of C18-epoxides. nih.gov The activity of soluble epoxide hydrolase (sEH) is also a key area of investigation, as it converts epoxides like 9(10)-EpODE into their corresponding diols. nih.govnih.gov

Inhibitor Studies: The use of specific enzyme inhibitors helps to confirm the role of a particular enzyme in a metabolic pathway. wikipedia.org For instance, sEH inhibitors are used to block the conversion of epoxides to diols, leading to an accumulation of the former. nih.govresearchgate.net This approach has been used in perfused rat liver models to study the impact on VLDL oxylipin content. nih.gov Similarly, understanding the mechanisms of CYP450 inhibition is crucial for predicting drug-drug interactions and understanding how various compounds might alter the metabolism of endogenous substances like the precursors to 9(10)-EpODE. mdpi.com

Table of Research Findings for 9(10)-EpODE and Related Compounds

Research AreaModel SystemKey Findings
Metabolism Human Liver MicrosomesCatalyze the ω-hydroxylation of C18-epoxides. nih.gov
Inflammation Perfused Rat LiverLipopolysaccharide (LPS) challenge decreased the concentration of 9(10)-EpODE in VLDL. usda.govnih.gov
Dietary Influence Rat ModelDietary linoleic acid affects plasma and cerebral cortex levels of its epoxide metabolites. nih.gov
Enzymatic Pathway Recombinant CYP enzymesCYP4F2 and CYP4F3B are involved in the ω-hydroxylation of C18-epoxides. nih.gov
Enzyme Inhibition Perfused Rat LiverSoluble epoxide hydrolase inhibitors alter the oxylipin content of VLDL. nih.gov
Genetic Influence sEH Knockout MicesEH deficiency affects inflammatory responses. researchgate.netresearchgate.net
Drug Effects Male MiceIbuprofen treatment increased levels of 9(10)-EpODE in the liver. nih.gov
Disease Model Wilson's Disease MiceAltered hepatic levels of related epoxides like 9(10)-EpOME were observed. nih.gov

Future Directions and Research Gaps in 9 10 Epode Studies

Identification of Specific Receptors and Downstream Signaling Effectors

A significant gap in understanding the biological importance of 9(10)-EpODE and other epoxy fatty acids is the definitive identification of their specific receptors. schebb-web.de While the actions of many lipid mediators are understood through their interaction with G-protein coupled receptors (GPCRs) or nuclear receptors, the corresponding receptors for epoxy fatty acids remain largely elusive. themedicalbiochemistrypage.orgschebb-web.de The discovery of these receptors is a critical next step, as it will unlock the downstream signaling cascades that 9(10)-EpODE modulates.

Future investigations will likely employ a variety of molecular and cellular biology techniques to identify these receptors. This could involve affinity chromatography using 9(10)-EpODE as a ligand to isolate binding proteins from cell lysates, as well as genetic screening approaches in model organisms. Once identified, researchers will need to characterize the downstream signaling pathways activated upon receptor binding. This will involve studying the activation of second messengers, protein kinases, and transcription factors to understand how 9(10)-EpODE exerts its effects at the cellular level. For instance, it is known that some oxylipins can influence inflammatory pathways by modulating the activity of nuclear factor-kappa B (NF-κB) and activating kinases like c-JUN N-terminal kinase (JNK). themedicalbiochemistrypage.org Determining if 9(10)-EpODE engages similar or novel pathways will be a key area of focus.

Elucidation of Stereoisomer-Specific Biological Activities and Mechanisms

9(10)-EpODE, like many other oxylipins, exists as multiple stereoisomers. schebb-web.deacs.org The spatial arrangement of the atoms in these isomers can dramatically influence their biological activity. However, much of the current research has utilized racemic mixtures, which contain an equal amount of all possible isomers. caymanchem.com This approach can mask the specific effects of individual stereoisomers, as different isomers may have opposing or distinct biological functions.

A crucial direction for future research is the synthesis and biological evaluation of individual 9(10)-EpODE stereoisomers. This will allow for a precise determination of which isomers are responsible for specific physiological effects. For example, studies on other epoxy fatty acids have shown that different enantiomers can have varying effects on vascular tone. themedicalbiochemistrypage.org It is plausible that specific 9(10)-EpODE stereoisomers possess unique anti-inflammatory, analgesic, or other therapeutic properties. Investigating the stereoisomer-specific interactions with potential receptors and enzymes will be essential to unraveling the precise mechanisms of action. This line of inquiry could lead to the development of more targeted and effective therapeutic agents based on the most active and beneficial stereoisomer.

Comprehensive Mapping of Metabolic Flux and Intermediates

The metabolic fate of 9(10)-EpODE within biological systems is not fully understood. It is known to be formed from the epoxidation of α-linolenic acid by cytochrome P450 (CYP) enzymes. mdpi.comhmdb.ca Subsequently, it can be hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding diol, 9,10-dihydroxyoctadecadienoic acid (9,10-DiHODE). nih.govmedrxiv.org However, a comprehensive map of the metabolic flux—the rate of turnover of 9(10)-EpODE through various metabolic pathways—is needed.

Metabolic flux analysis, potentially using stable isotope tracers, will be instrumental in quantifying the rates of formation and degradation of 9(10)-EpODE and its downstream metabolites. cigb.edu.cubiorxiv.org This will provide insights into how its levels are regulated under different physiological and pathological conditions. Furthermore, identifying all the metabolic intermediates will be crucial. This includes exploring other potential metabolic pathways beyond sEH-mediated hydrolysis. Understanding the complete metabolic network will help to identify key regulatory points and potential targets for therapeutic intervention to modulate the levels of bioactive 9(10)-EpODE.

Development of Advanced Analytical Tools for Enhanced Detection and Quantification

Progress in understanding the roles of 9(10)-EpODE is intrinsically linked to the ability to accurately detect and quantify it in complex biological samples. schebb-web.de Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful but face challenges due to the low concentrations of these lipids, their instability, and the presence of numerous structurally similar isomers. schebb-web.denih.govnih.gov

Future research must focus on developing more advanced analytical platforms. This includes improving chromatographic separation techniques, such as supercritical fluid chromatography (SFC), to better resolve different stereoisomers. acs.org Enhancing the sensitivity and selectivity of mass spectrometry is also a priority. The development and availability of a wider range of high-purity analytical standards and internal standards are crucial for accurate quantification. acs.org Furthermore, establishing standardized protocols for sample collection, handling, and extraction will be vital to ensure the reliability and comparability of data across different studies. schebb-web.denih.gov These advancements will enable more precise measurements of 9(10)-EpODE and its metabolites in various tissues and fluids, providing a clearer picture of its distribution and dynamic changes in health and disease.

Discovery of Novel Functional Roles in Underexplored Biological Systems

While some research has linked 9(10)-EpODE to processes like pain modulation and cardiovascular health, its roles in many other biological systems remain largely unexplored. mdpi.commdpi.com Future studies should aim to uncover novel functions of this compound in areas that have received less attention.

This exploratory research could involve broad, untargeted lipidomics studies in various disease models and biological systems. For instance, the role of oxylipins in neurological disorders, metabolic diseases, and the functioning of the immune system are emerging areas of interest. escholarship.org Investigating the effects of 9(10)-EpODE on cell proliferation, differentiation, and senescence could reveal its involvement in development, aging, and cancer. escholarship.org By expanding the scope of investigation, researchers may identify previously unknown signaling pathways and physiological functions regulated by 9(10)-EpODE, opening up new avenues for therapeutic applications.

Q & A

Q. What are the primary metabolic pathways involving 9(10)-EpODE, and how can they be experimentally traced?

  • Methodology : Use isotopic labeling (e.g., ¹³C or ²H) of precursor fatty acids like α-linolenic acid to track enzymatic conversion steps. Employ LC-MS/MS to identify intermediates such as 9-HpOTrE and 9-OxoOTrE. Enzyme inhibition assays (e.g., using epoxy hydrolase inhibitors) can validate specific pathway contributions .
  • Key Tools : LC-MS/MS, enzyme activity assays, isotopic tracers.

Q. How can 9(10)-EpODE be reliably synthesized and purified for in vitro studies?

  • Methodology : Optimize enzymatic synthesis using recombinant cytochrome P450s (CYPs) or lipoxygenases under controlled oxygen levels. Purify via reverse-phase HPLC, and validate purity using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Ensure storage in inert solvents (e.g., ethanol with BHT) to prevent oxidation .
  • Validation : NMR for structural confirmation, HRMS for molecular weight verification.

Q. What analytical techniques are most effective for detecting 9(10)-EpODE in biological samples?

  • Methodology : Combine charge-switch derivatization (e.g., using trimethylamine) with ion mobility high-resolution mass spectrometry (IM-HRMS) to enhance sensitivity. Validate with parallel LC-QqQ-MS for cross-method consistency. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Data Note : IM-HRMS may report higher concentrations (e.g., 315 nM vs. 6.2 nM via LC-QqQ-MS) due to enhanced isomer resolution .

Advanced Research Questions

Q. How can contradictory concentration data for 9(10)-EpODE across studies be resolved?

  • Methodology : Perform inter-laboratory comparisons using standardized protocols (e.g., identical derivatization steps and calibration curves). Analyze matrix effects (e.g., plasma vs. serum) and validate with spike-recovery experiments. Report limits of detection (LOD) and quantification (LOQ) for transparency .
  • Example : Address discrepancies in plasma 9(10)-EpODE levels (315 nM vs. 6.2 nM) by comparing IM-HRMS and LC-QqQ-MS methodologies .

Q. What experimental designs best elucidate the enzymatic specificity of CYPs in 9(10)-EpODE biosynthesis?

  • Methodology : Use CRISPR-edited cell lines lacking specific CYP isoforms (e.g., CYP2C or CYP2J) to assess their roles. Pair with kinetic assays (Km and Vmax measurements) and molecular docking simulations to predict substrate-enzyme interactions. Cross-validate with siRNA knockdowns .
  • Critical Variables : Oxygen tension, co-factor availability (NADPH), and competitive inhibitors.

Q. How can researchers design reproducible experiments to study 9(10)-EpODE’s bioactivity?

  • Methodology : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasibility : Pilot studies to determine optimal dosing (e.g., 0.1–10 µM for cell assays).
  • Novelty : Compare 9(10)-EpODE with other epoxy fatty acids (e.g., EpETEs) in inflammation models.
  • Ethics : Use primary human cells with IRB-approved protocols.
  • Relevance : Link findings to disease mechanisms (e.g., atherosclerosis) .

Q. What strategies mitigate oxidative degradation of 9(10)-EpODE during long-term experiments?

  • Methodology : Store samples at -80°C under argon with antioxidants (e.g., 0.01% BHT). Use amber vials to prevent light-induced degradation. Monitor stability via time-course LC-MS and adjust storage conditions iteratively .

Data Analysis and Reporting

Q. How should researchers handle variability in 9(10)-EpODE quantification across analytical platforms?

  • Methodology : Apply multivariate statistical tools (e.g., PCA or PLS-DA) to identify platform-specific biases. Publish raw data and processing parameters (e.g., smoothing algorithms) in supplementary materials. Use consensus standards from organizations like the LIPID MAPS Consortium .

Q. What are best practices for documenting 9(10)-EpODE experimental protocols?

  • Methodology : Follow the Beilstein Journal’s guidelines:
  • Reproducibility : Detail enzyme sources, buffer compositions, and instrument settings.
  • Data Sharing : Deposit raw spectra in repositories (e.g., MetaboLights).
  • Ethics : Declare conflicts of interest and funding sources .

Tables for Quick Reference

Parameter Recommendation Reference
Optimal storage conditions-80°C, argon, 0.01% BHT, amber vials
Key CYP isoforms involvedCYP2C, CYP2J
Common analytical platformsLC-IM-QTOF-MS, LC-QqQ-MS
Stability monitoringTime-course LC-MS with internal standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9(10)-EpODE
Reactant of Route 2
9(10)-EpODE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.